![molecular formula C9H11ClN4O B14644337 1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)
1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea typically involves the reaction of 2-chloro-6-methylaniline with isocyanates under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to facilitate the formation of the urea linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality and consistency of the final product .
化学反应分析
Types of Reactions
1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its reactivity and properties.
Substitution: The chloro group on the phenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
科学研究应用
1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-(2-chloro-6-methylphenyl)urea: Shares a similar phenyl ring structure but lacks the hydrazinylidenemethyl group.
N-(2-chloro-6-methylphenyl)-N-(4-pyridinylmethyl)urea: Contains a pyridinylmethyl group instead of the hydrazinylidenemethyl group.
Uniqueness
This unique structure allows for specific interactions and reactions that may not be possible with other related compounds .
属性
分子式 |
C9H11ClN4O |
|---|---|
分子量 |
226.66 g/mol |
IUPAC 名称 |
1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea |
InChI |
InChI=1S/C9H11ClN4O/c1-6-3-2-4-7(10)8(6)14-9(15)12-5-13-11/h2-5H,11H2,1H3,(H2,12,13,14,15) |
InChI 键 |
JXKNXVDIVNCUAK-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)N/C=N/N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
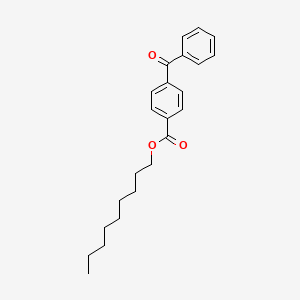
![4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14644282.png)
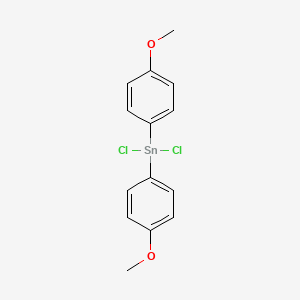


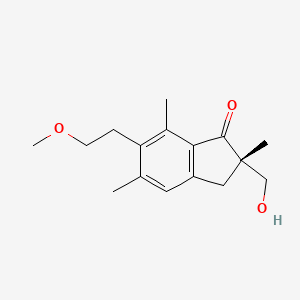
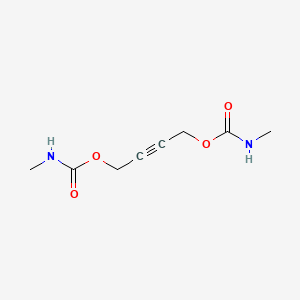
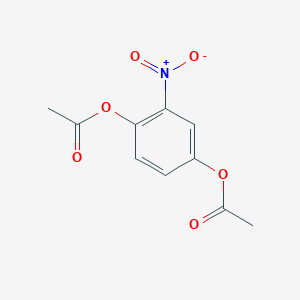
methanone](/img/structure/B14644315.png)
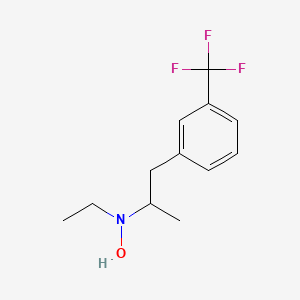
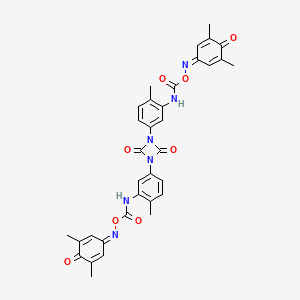
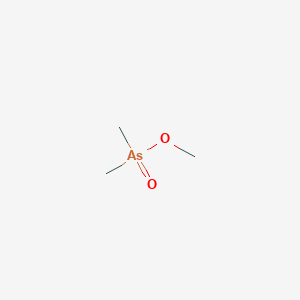
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
